molecular formula C12H16O3 B8470483 2-Methoxy-3-methyl-3-phenylbutanoic acid

2-Methoxy-3-methyl-3-phenylbutanoic acid

Cat. No.: B8470483
M. Wt: 208.25 g/mol
InChI Key: NRYJEUKKNPMCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-methyl-3-phenylbutanoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-3-methyl-3-phenylbutanoic acid

InChI

InChI=1S/C12H16O3/c1-12(2,10(15-3)11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14)

InChI Key

NRYJEUKKNPMCGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to General Procedure II, methyl 2-methoxy-3-methyl-3-phenylbutanoic acid (0.49 g, 2.2 mmol, from Reference Example 38) is dissolved in methanol (10 mL) and tetrahydrofuran (10 mL). To this solution is added water (5 mL) and lithium hydroxide monohydrate (0.18 g, 4.4 mmol), and the resulting mixture is stirred at 60° C. for 16 hours. Solvents are removed in vacuo and the residue is then dissolved in water. The solution is acidified to pH 1 with 10% aqueous hydrochloric acid solution and then extracted thrice with ethyl acetate. The combined extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, decanted, and concentrated under reduced pressure to afford a light orange oil, which solidified to a straw colored crystalline solid (0.46 g, 100%). MS (ES−): (M−H)=207.0
Name
methyl 2-methoxy-3-methyl-3-phenylbutanoic acid
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0.46 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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